1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dinitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dinitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and dinitrophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dinitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as nitriles and hydrazines under acidic or basic conditions.
Synthesis of the 1,2,3-triazole ring: This is often done via the Huisgen cycloaddition reaction, where azides react with alkynes in the presence of a copper catalyst.
Condensation with 2,4-dinitrobenzaldehyde: The final step involves the condensation of the triazole derivative with 2,4-dinitrobenzaldehyde to form the desired hydrazide compound.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dinitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Chemistry:
Energetic Materials: Due to the presence of nitro groups and the stability of the oxadiazole and triazole rings, this compound can be used as a precursor for high-energy materials.
Biology and Medicine:
Antimicrobial Agents: The compound’s structural features suggest potential antimicrobial activity, which can be explored for developing new antibiotics.
Cancer Research: The triazole ring is known for its anticancer properties, making this compound a candidate for further investigation in cancer therapeutics.
Industry:
Material Science: The compound can be used in the development of new polymers and materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The exact mechanism of action for 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dinitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide depends on its application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
1,2,5-oxadiazole derivatives: Known for their stability and use in energetic materials.
1,2,3-triazole derivatives: Widely studied for their biological activities, including antimicrobial and anticancer properties.
Dinitrophenyl hydrazides: Used in various chemical syntheses and as intermediates in the production of dyes and pharmaceuticals.
Uniqueness: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dinitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to the combination of these functional groups in a single molecule, providing a versatile platform for various applications in science and industry.
Properties
Molecular Formula |
C18H12N10O6 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,4-dinitrophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H12N10O6/c19-16-17(24-34-23-16)26-15(10-4-2-1-3-5-10)14(21-25-26)18(29)22-20-9-11-6-7-12(27(30)31)8-13(11)28(32)33/h1-9H,(H2,19,23)(H,22,29)/b20-9+ |
InChI Key |
TUOVHEHPOJDPKM-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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